1-(Thiolan-2-yl)-1H-indole
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Overview
Description
1-(Thiolan-2-yl)-1H-indole is a compound that features a thiolane ring fused to an indole structure. This unique combination of a sulfur-containing five-membered ring and an indole moiety makes it an interesting subject for chemical and pharmaceutical research. The indole structure is well-known for its presence in many natural products and pharmaceuticals, while the thiolane ring introduces additional reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(Thiolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both indole and thiolane functionalities. For example, a precursor with a thiolane ring can undergo cyclization under acidic or basic conditions to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Thiolan-2-yl)-1H-indole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. Major products formed from these reactions include sulfoxides, sulfones, dihydroindoles, and halogenated indoles.
Scientific Research Applications
1-(Thiolan-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(Thiolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, while the thiolane ring can undergo redox reactions, potentially altering the activity of the target molecule. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Thiolan-2-yl)-1H-indole can be compared with other similar compounds, such as:
1-(Thiolan-2-yl)ethan-1-amine: This compound features a thiolane ring attached to an ethanamine group, offering different reactivity and biological activity.
1-(Thiolan-2-yl)oct-7-en-1-amine: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
2-(Thiolan-2-yl)oxaziridines:
Properties
CAS No. |
651712-35-5 |
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Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
1-(thiolan-2-yl)indole |
InChI |
InChI=1S/C12H13NS/c1-2-5-11-10(4-1)7-8-13(11)12-6-3-9-14-12/h1-2,4-5,7-8,12H,3,6,9H2 |
InChI Key |
WKJLEPZJIMOCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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